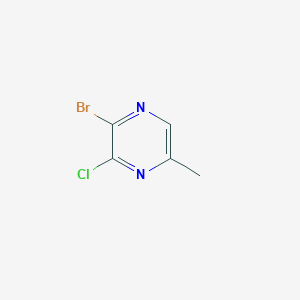![molecular formula C12H18N2O B12441035 N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
N-[4-(Aminomethyl)phenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Aminomethyl)phenyl]-3-methylbutanamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-(aminomethyl)phenyl compounds with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Aminomethyl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Aminomethyl)phenyl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(Aminomethyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Aminomethyl)phenyl)pyridinium: Similar structure with a pyridinium ring instead of a butanamide moiety.
N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine: Contains a pyrimidine ring, offering different biological activities.
N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: Features an isoxazole ring, used in pesticide applications.
Uniqueness
N-[4-(Aminomethyl)phenyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-[4-(aminomethyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) |
Clave InChI |
KNQIROZBVGPMHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC1=CC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


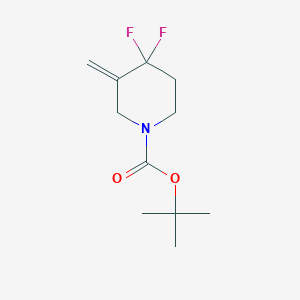

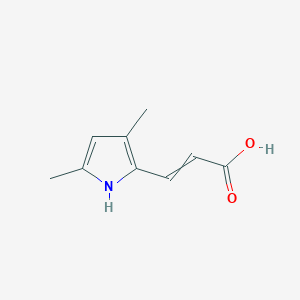
![2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B12441001.png)
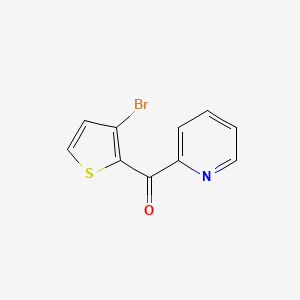
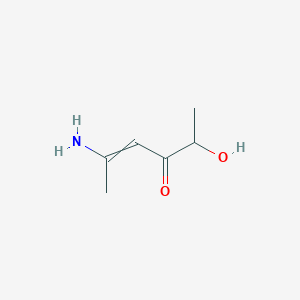
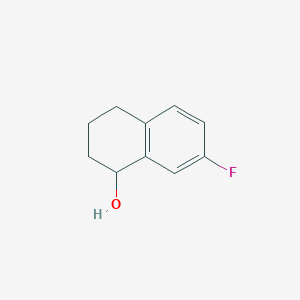
![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)

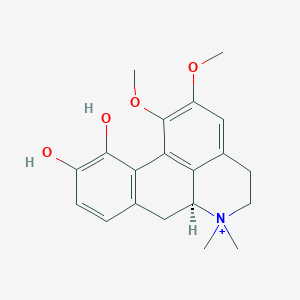
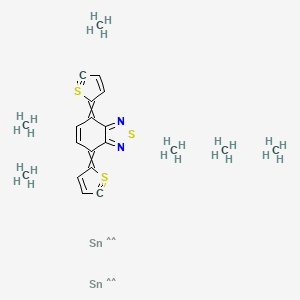
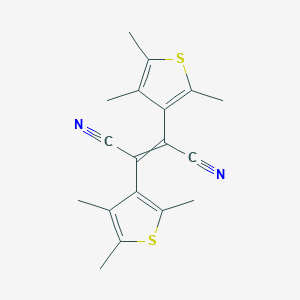
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
